molecular formula C32H54O2 B033437 Epifriedelanol acetate CAS No. 2259-07-6

Epifriedelanol acetate

Cat. No.: B033437
CAS No.: 2259-07-6
M. Wt: 470.8 g/mol
InChI Key: NXKDUDYUASKXAY-CSVRJXMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl] acetate is a complex organic compound with a unique structure It is characterized by its multiple stereocenters and a highly substituted picene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl] acetate involves multiple steps, including the formation of the picene core and subsequent functionalization. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize yield and purity. The use of advanced purification methods, such as chromatography, is essential to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often require specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl] acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Biological Activity

Epifriedelanol acetate, a triterpenoid compound, has garnered attention for its diverse biological activities, including antibacterial, antioxidant, and potential anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Chemical Name : this compound
  • CAS Number : 2259-07-6
  • Molecular Formula : C30H50O2

1. Antibacterial Activity

This compound exhibits significant antibacterial properties. Research indicates that it shows comparable potency to crude extracts against various bacterial strains:

Bacterial StrainActivity Level
Staphylococcus aureusStrong
Streptococcus spp.Strong
Enterococcus spp.Strong
Escherichia coliModerate
Klebsiella pneumoniaeWeak
Pseudomonas aeruginosaWeak
Salmonella spp.Weak
Shigella sonneiWeak

Studies have demonstrated that this compound possesses bacteriostatic activity against Staphylococcus aureus, with low hemolytic activity compared to hydrogen peroxide, indicating a favorable safety profile for potential therapeutic applications .

2. Antioxidant Activity

This compound and its parent compound, friedelin, have shown promising antioxidant activity. They are effective in scavenging free radicals and reducing oxidative stress in various biological systems. The IC50 values for their antioxidant effects range from 3.54 to 11.45 µg/mL against human cervical (HeLa) and T4 lymphoblastoid (CEM-SS) cancer cells .

3. Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has been found to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo models:

  • Cell Lines Tested : HeLa (cervical cancer), CEM-SS (T4 lymphoblastoid).
  • IC50 Values : Ranging from 3.54 to 11.45 µg/mL, indicating effective cytotoxicity against these cancer cells.

A study highlighted that epifriedelanol can reduce cellular senescence in human primary cells, suggesting its potential use in developing dietary supplements or cosmetics aimed at modulating tissue aging or aging-associated diseases .

Case Study 1: Antitumor Activity from Vitis trifolia

In a study involving extracts from Vitis trifolia, epifriedelanol was isolated and demonstrated significant antitumor activity in potato disc assays. The results indicated that the compound could effectively inhibit tumor growth, supporting its potential as an anticancer agent .

Case Study 2: Elicitation Techniques for Enhanced Production

Research on elicitation techniques showed that hairy root cultures of cannabis treated with salicylic acid produced higher levels of epifriedelanol (0.685 mg/g DW), suggesting that biotechnological approaches can enhance the yield of this valuable compound for therapeutic applications .

Properties

IUPAC Name

[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H54O2/c1-21-23(34-22(2)33)10-11-24-29(21,6)13-12-25-30(24,7)17-19-32(9)26-20-27(3,4)14-15-28(26,5)16-18-31(25,32)8/h21,23-26H,10-20H2,1-9H3/t21-,23-,24+,25-,26+,28+,29+,30-,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKDUDYUASKXAY-CSVRJXMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.